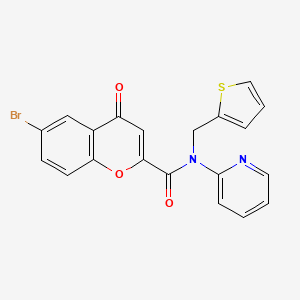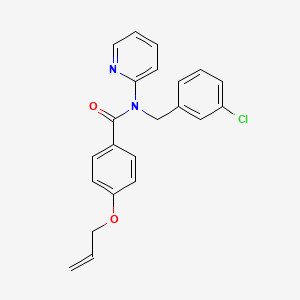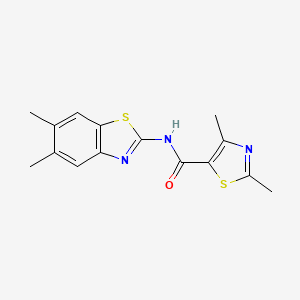![molecular formula C23H22FN3O2 B14987505 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B14987505.png)
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a unique structure combining indole and pyrrolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the indole and pyrrolidinone moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorinated indole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced derivatives of the carbonyl group.
Substitution Products: Substituted derivatives at the fluorinated indole ring.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating cellular signaling pathways.
Pathway Inhibition: Interfering with key biological pathways, such as those involved in cell proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-bromo-1H-indol-3-yl)ethyl]pyrrolidin-2-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, compared to its chloro and bromo analogs.
Propriétés
Formule moléculaire |
C23H22FN3O2 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
4-(2,3-dihydroindole-1-carbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H22FN3O2/c24-18-5-6-20-19(12-18)16(13-25-20)7-9-26-14-17(11-22(26)28)23(29)27-10-8-15-3-1-2-4-21(15)27/h1-6,12-13,17,25H,7-11,14H2 |
Clé InChI |
SMWLHZJYIZMFIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B14987428.png)
![2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14987434.png)

![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B14987446.png)

![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14987464.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987469.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14987476.png)
![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987479.png)
![N-[2-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B14987487.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987492.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14987495.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987497.png)

